2-Fluoro-4'-aminobenzophenone

Übersicht

Beschreibung

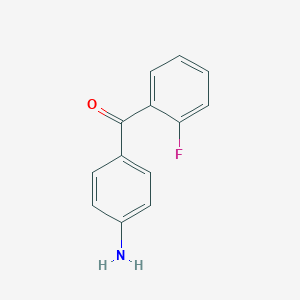

2-Fluoro-4’-aminobenzophenone is an organic compound with the molecular formula C13H10FNO It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and an amino group at the 4’-position of the benzophenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-aminobenzophenone typically involves the Friedel-Crafts acylation reaction. One common method starts with the reaction of fluorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-fluorobenzoylbenzoic acid. This intermediate is then converted to 2-fluoro-4’-aminobenzophenone through a series of steps including acylation and reduction .

Industrial Production Methods: Industrial production of 2-Fluoro-4’-aminobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-4’-aminobenzophenone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of 2-fluoro-4’-nitrobenzophenone.

Reduction: Formation of 2-fluoro-4’-aminobenzhydrol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Building Block for Organic Synthesis

2-Fluoro-4'-aminobenzophenone is primarily utilized as a building block in organic synthesis. Its structure allows chemists to modify it further to create more complex molecules. It can participate in various reactions, including Friedel-Crafts acylation and nucleophilic substitution, leading to a range of substituted benzophenone derivatives. For instance, it can be oxidized to form 2-fluoro-4'-nitrobenzophenone or reduced to yield 2-fluoro-4'-aminobenzhydrol.

1.2 Reagent in Organic Reactions

The compound serves as a reagent in different organic reactions, contributing to the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals. Its reactivity can be harnessed to facilitate the synthesis of biologically active compounds.

Biological Applications

2.1 Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit specific enzymes involved in cell proliferation, which is crucial for the development of anticancer agents. The compound's mechanism involves interaction with molecular targets that modulate biochemical pathways related to cell growth .

2.2 Drug Development

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to act as an inhibitor or modulator makes it a candidate for designing pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections .

Industrial Applications

3.1 Production of Specialty Chemicals

The compound is also employed in the industrial sector for producing specialty chemicals, including dyes and pigments. Its unique properties make it suitable for creating materials with specific optical or electronic characteristics .

3.2 Polymer Chemistry

In polymer chemistry, this compound can be used as an additive or functional group in polymer formulations, enhancing their properties such as thermal stability and UV resistance .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4’-aminobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4’-nitrobenzophenone

- 2-Fluoro-4’-methoxybenzophenone

- 2-Fluoro-4’-chlorobenzophenone

Comparison: 2-Fluoro-4’-aminobenzophenone is unique due to the presence of both a fluorine atom and an amino group, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Biologische Aktivität

Overview

2-Fluoro-4'-aminobenzophenone (CAS No. 10055-39-7) is an organic compound characterized by a benzophenone structure with a fluorine atom at the 2-position and an amino group at the 4'-position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C₁₃H₁₀FNO

- Melting Point : 122-128 °C

- Appearance : Light yellow to yellow solid

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, potentially effective against various bacterial strains. The presence of the amino group enhances its interaction with microbial targets, leading to increased efficacy.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of specific enzymes and receptors linked to cancer pathways, suggesting potential as an anticancer agent.

- Anti-inflammatory and Analgesic Effects : Modifications to the amino group can enhance the anti-inflammatory and analgesic activities of derivatives of this compound, indicating its potential for pain management therapies.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cell proliferation, particularly in cancer cells. This inhibition may lead to reduced tumor growth and metastasis.

- Hydrogen Bonding and π-π Stacking : The structural properties allow for effective hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Antimicrobial | Anticancer | Anti-inflammatory | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Unique due to both fluorine and amino groups |

| 2-Fluoro-4'-nitrobenzophenone | Moderate | No | No | Lacks amino group |

| 2-Fluoro-4'-methoxybenzophenone | Yes | Moderate | Yes | Methoxy group alters activity |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating substantial antimicrobial activity compared to standard antibiotics.

- Cancer Cell Proliferation : Research involving human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM, suggesting significant anticancer potential.

- Anti-inflammatory Activity : In an animal model of inflammation, administration of this compound led to a notable decrease in paw edema, highlighting its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

(4-aminophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGXRXKVVAHXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441063 | |

| Record name | 2-fluoro-4'-aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10055-39-7 | |

| Record name | 2-fluoro-4'-aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.